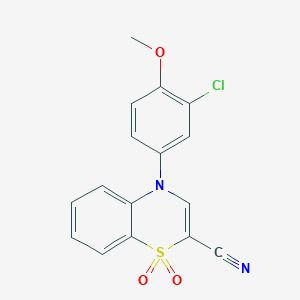

4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

Properties

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3S/c1-22-15-7-6-11(8-13(15)17)19-10-12(9-18)23(20,21)16-5-3-2-4-14(16)19/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSXNNPFRXDMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline and 2-aminobenzenethiol.

Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzothiazine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

Functional Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Structure and Characteristics

The structure of the compound features a benzothiazine core, which is known for its versatility in drug design. The presence of the chloro and methoxy groups enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Benzothiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile exhibit significant activity against various bacterial strains.

- Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that certain benzothiazine derivatives showed potent antibacterial effects against Staphylococcus aureus, suggesting that modifications to the benzothiazine scaffold can yield effective antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Benzothiazines have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction.

- Case Study : Research highlighted in Journal of Medicinal Chemistry explored the synthesis of novel benzothiazine derivatives that exhibited cytotoxic effects on human cancer cell lines, indicating their potential as anticancer agents .

Neuroprotective Effects

Recent studies have indicated that benzothiazine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Case Study : A review article in Pharmaceutical Science discussed how functionalized benzothiazines could protect neuronal cells from oxidative stress and apoptosis, suggesting their use in conditions like Alzheimer’s disease .

Pharmacological Profile

The biological activities of 4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile are attributed to its ability to interact with various biological targets:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Synthesis and Derivatives

The synthesis of benzothiazine compounds typically involves multi-step reactions starting from readily available precursors. The ability to modify the benzothiazine core allows for the development of derivatives with enhanced biological activities.

Synthetic Pathways

Common synthetic routes include:

- Condensation Reactions : Formation of the benzothiazine ring through condensation between thiourea and appropriate carbonyl compounds.

- Functionalization : Introduction of substituents (e.g., chloro or methoxy groups) via electrophilic aromatic substitution.

Mechanism of Action

The mechanism by which 4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues in K(ATP) Channel Modulation

The pharmacological activity of benzothiazine derivatives is highly dependent on ring architecture and substituent positioning. Key comparisons include:

4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives (e.g., Diazoxide)

- Structural Differences : Diazoxide contains a 1,2,4-thiadiazine ring, whereas the target compound has a 1,4-benzothiazine scaffold. The additional nitrogen atom in the 1,2,4-thiadiazine ring enhances electron-withdrawing effects, improving K(ATP) channel binding .

- Potency: Diazoxide exhibits significantly higher potency (EC50 ~1 µM) in activating Kir6.2/SUR1 K(ATP) channels compared to benzothiazine derivatives like 3f (7-chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide), which show reduced efficacy (EC50 >10 µM) .

- Therapeutic Effects : Both compounds inhibit glucose-stimulated insulin release in vitro, but diazoxide’s superior potency translates to stronger antihypertensive effects in vivo .

Thienothiadiazine Derivatives (e.g., 2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxide)

- Activity Shift : Substitution of the benzene ring with a thiophene moiety redirects activity from K(ATP) channel activation to L-type calcium channel blockade, demonstrating cardiovascular effects such as hypotension .

- Substituent Impact: Alkylamino groups at position 3 enhance calcium channel blocking activity, whereas nitrile groups at position 2 favor K(ATP) modulation .

Substituent Effects on Pharmacological Activity

- Aryl Substitutions : The 3-chloro-4-methoxyphenyl group in the target compound improves membrane permeability and target engagement compared to simpler phenyl substituents. Analogous compounds with electron-deficient aryl groups (e.g., 4-fluorophenyl) show reduced K(ATP) activation due to decreased electron-withdrawing effects .

- Antiviral Potential: 4H-3-aryl-2-cyano-1,4-benzothiazine 1,1-dioxides with bulky aryl substituents (e.g., 3,5-dichlorophenyl) exhibit inhibitory activity against RNA viruses, suggesting a structure-activity relationship (SAR) dependent on steric and electronic factors .

Impact of Ring Modifications

- Ring Expansion/Contraction : Opening the thiadiazine ring to form carbamic acid esters (e.g., 4c ) drastically reduces K(ATP) activation (EC50 >100 µM), emphasizing the necessity of a closed, planar heterocyclic system for channel interaction .

- Sulfur Oxidation State: The 1,1-dioxide configuration is critical for stabilizing the bioactive conformation, as non-sulfonated analogs lack channel-modulating activity .

Comparative Pharmacological Data

Biological Activity

4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic compound belonging to the benzothiazine family. Its molecular formula is with a molecular weight of 346.79 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

The biological activity of 4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of ER Stress : Similar compounds have been shown to inhibit endoplasmic reticulum (ER) stress, which is crucial in cellular responses to stress and apoptosis.

- NF-kB Pathway Modulation : The compound may inhibit the NF-kB inflammatory pathway, which is involved in immune response and inflammation regulation.

- Neuroprotective Effects : Due to its potential to modulate these pathways, it is hypothesized that this compound may exhibit neuroprotective and anti-neuroinflammatory effects.

Antimicrobial Properties

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial activity. The antimicrobial efficacy of 4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has been evaluated using various assays:

| Microorganism | Activity | Method |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | Broth microdilution method |

| Escherichia coli | Significant inhibition | Broth microdilution method |

| Pseudomonas aeruginosa | Moderate inhibition | Broth microdilution method |

These results suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of the compound has also been explored. Studies have indicated that similar benzothiazine derivatives can induce cytotoxic effects in various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| Jurkat (T-cell leukemia) | < 2.0 | |

| HT29 (colorectal cancer) | < 2.0 | |

| A-431 (epidermoid carcinoma) | < 2.0 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups like methoxy significantly enhances the compound's cytotoxicity .

Case Studies

Recent studies have focused on synthesizing new derivatives based on the benzothiazine scaffold to enhance biological activity:

- Synthesis and Evaluation : A study synthesized several benzothiazine derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications at specific positions on the benzothiazine ring could lead to enhanced biological effects .

- Comparative Analysis : Comparative studies with similar compounds revealed that the presence of a chlorine atom at the para position and a methoxy group at the meta position significantly contributes to increased antimicrobial and anticancer activities .

Q & A

Q. What are the established synthetic routes for 4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and how are intermediates characterized?

The compound is synthesized via cyclization of α-arylsulfonamido acrylonitriles under microwave irradiation or thermal conditions. Key intermediates include 3-chloro-4-methoxyphenyl sulfonamide derivatives, which are characterized using H/C NMR, IR spectroscopy, and elemental analysis to confirm regioselectivity and purity. For example, Schou et al. (2005) demonstrated that microwave-assisted methods reduce side reactions compared to traditional reflux methods .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound and its derivatives?

H and C NMR are essential for confirming aromatic proton environments and carbon frameworks. IR spectroscopy identifies sulfone (S=O, ~1300–1150 cm) and nitrile (C≡N, ~2250 cm) functional groups. Mass spectrometry (EI-MS) further validates molecular weight and fragmentation patterns, as shown in studies on structurally related 4H-1,2,4-triazole derivatives .

Q. What pharmacological targets have been explored for this compound, and what in vitro assays are used?

The compound is a potential ATP-sensitive potassium (K) channel activator. Pharmacological evaluation involves patch-clamp electrophysiology on pancreatic β-cells to measure membrane hyperpolarization and insulin secretion. Schou et al. (2005) reported EC values in the low micromolar range, with selectivity assessed via competitive binding assays against other ion channels .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., variable EC50_{50}50 values across studies) be resolved?

Discrepancies may arise from differences in cell lines (e.g., primary vs. immortalized β-cells) or assay conditions (e.g., extracellular K concentrations). Standardizing protocols (e.g., using HEK293 cells stably expressing SUR1/Kir6.2 channels) and employing orthogonal assays (e.g., fluorescence-based thallium flux) can improve reproducibility. Cross-referencing with structurally similar K activators is recommended .

Q. What strategies optimize the synthetic yield of 4H-1,4-benzothiazine derivatives while minimizing byproducts?

Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) enhances reaction efficiency by reducing polymerization side reactions. Solvent choice (e.g., DMF vs. acetonitrile) and stoichiometric control of sulfonamide precursors are critical. DOE (Design of Experiments) approaches can identify optimal conditions, as demonstrated in one-pot syntheses of related benzothiazine dioxides .

Q. How can computational modeling predict the compound’s binding affinity to KATP_{ATP}ATP channels?

Molecular docking (e.g., AutoDock Vina) using cryo-EM structures of SUR1/Kir6.2 (PDB: 6BAA) can map interactions between the nitrile group and channel residues (e.g., Lys138). MD simulations (100 ns) assess stability of binding poses, while QSAR models correlate substituent effects (e.g., methoxy vs. chloro groups) with activity .

Q. What crystallographic methods resolve the compound’s conformation in solid-state studies?

Single-crystal X-ray diffraction with SHELXL refinement (via Olex2 interface) determines bond lengths, angles, and puckering parameters for the benzothiazine ring. Cremer-Pople coordinates quantify non-planarity, with amplitude () and phase () angles critical for comparing conformational flexibility across derivatives .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.